molecular formula C24H24NO4- B557404 (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 130309-37-4

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B557404
CAS No.: 130309-37-4
M. Wt: 390.5 g/mol
InChI Key: JBZXLQHJZHITMW-RXYZOABWSA-M
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Description

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Oic-OH interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of Fmoc-Oic-OH are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-Oic-OH’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, Fmoc-Oic-OH allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of Fmoc-Oic-OH is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Fmoc-Oic-OH .

Properties

CAS No.

130309-37-4

Molecular Formula

C24H24NO4-

Molecular Weight

390.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1

InChI Key

JBZXLQHJZHITMW-RXYZOABWSA-M

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Pictograms

Irritant

Synonyms

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid

Origin of Product

United States

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